molecular formula C7H9FN2 B1340243 2-Fluoro-N,N-dimethylpyridin-4-amine CAS No. 849937-80-0

2-Fluoro-N,N-dimethylpyridin-4-amine

Cat. No.: B1340243
CAS No.: 849937-80-0
M. Wt: 140.16 g/mol
InChI Key: RQYHAAZITLGHLZ-UHFFFAOYSA-N
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Description

2-Fluoro-N,N-dimethylpyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C7H9FN2. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and two methyl groups attached to the nitrogen atom at the 4-position. It is a solid at room temperature and is known for its use in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N,N-dimethylpyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of N,N-dimethylpyridin-4-amine with fluorinating agents such as N-fluoropyridinium salts. This reaction is usually carried out in the presence of a strong acid and at elevated temperatures to achieve good yields .

Another method involves the direct fluorination of pyridine using a combination of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This method can produce a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-dimethylpyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: N-fluoropyridinium salts, AlF3, CuF2.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

2-Fluoro-N,N-dimethylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-dimethylpyridin-4-amine in chemical reactions involves its role as a nucleophile or ligand. The fluorine atom’s electron-withdrawing effect can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. In coupling reactions, it can coordinate with metal catalysts, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N,N-dimethylpyridin-4-amine is unique due to the combination of the fluorine atom and the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

2-fluoro-N,N-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYHAAZITLGHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479220
Record name 2-Fluoro-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849937-80-0
Record name 2-Fluoro-N,N-dimethylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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